Phenethyldimethyl(dimethylamino)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

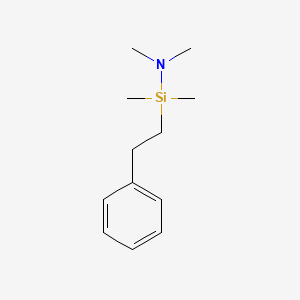

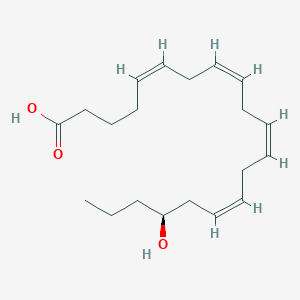

Phenethyldimethyl(dimethylamino)silane is a chemical compound with the molecular formula C12H21NSi . It has a molecular weight of 207.39 g/mol .

Molecular Structure Analysis

The molecular structure of Phenethyldimethyl(dimethylamino)silane consists of a silicon atom bonded to a phenethyl group, two methyl groups, and a dimethylamino group .Chemical Reactions Analysis

While specific chemical reactions involving Phenethyldimethyl(dimethylamino)silane are not detailed in the available resources, aminosilane precursors are known to be used in the atomic layer deposition (ALD) of silicon oxide . The surface reactions of different aminosilane precursors have been compared over the hydroxyl-terminated WO3(001) surface .Physical And Chemical Properties Analysis

Phenethyldimethyl(dimethylamino)silane has a boiling point of 109°C at 2mmHg . It has a density of 0.890 g/mL and a refractive index of 1.4946 at 20°C .Applications De Recherche Scientifique

Phenethyldimethyl(dimethylamino)silane derivatives can be used for preparing selective gates in ISFET (Ion Sensitive Field Effect Transistor) devices. For instance, the bonding of γ-cyanopropyldimethyl(dimethylamino)silane to thin silica layers on silicon substrates exhibited a selective response for silver ions. This indicates potential applications in ion sensing and detection of chemical species, including biologically relevant molecules (Bataillard, Clechet, Jaffrezic‐Renault, Kong, & Martelet, 1987).

In the field of materials science, compounds like tris(dimethylamino)silane have been used for the deposition of silicon oxynitride thin films at low substrate temperatures. This showcases the utility of such compounds in creating films with varied compositions, from Si3N4 to SiO2, which can be significant in semiconductor technology (Boudreau, Boumerzoug, Mascher, & Jessop, 1993).

Zwitterionic λ5Si-silicates, derived from compounds like [2-(dimethylamino)phenyl]silane, have been studied for their unique structural properties. These compounds, containing square-pyramidal or trigonal-bipyramidal Si-coordination polyhedra, open avenues for research in organometallic chemistry and materials science (Seiler, Büttner, Penka, & Tacke, 2005).

Studies have also been conducted on the synthesis and structures of tris[2-(dimethylamino)phenyl]silane and -germane compounds, which have implications in organometallic chemistry and the development of new materials (Kawachi, Tanaka, & Tamao, 1997).

Monofunctional (Dimethylamino)silane has been used as a silylating agent for surface modification of silicon dioxide, demonstrating its utility in surface chemistry and material functionalization (Szabó, Ha, Schneider, Zeltner, & Kováts, 1984).

In polymer science, substituted phenylmethylbis(dimethylamino)silanes have been synthesized and their polymerization kinetics studied. This research contributes to the understanding of polymerization processes and the development of new polymers with specific properties (Mcmanus, Patterson, & Pittman, 1974).

Mécanisme D'action

Target of Action

Phenethyldimethyl(dimethylamino)silane is a type of organoaminosilane Organoaminosilanes are generally known to interact with various organic and inorganic materials, forming a durable bond between them .

Mode of Action

The mode of action of Phenethyldimethyl(dimethylamino)silane involves the formation of covalent bonds with its targets. This compound can form a durable bond between organic and inorganic materials . The dehydration process provides linking sites to achieve condensation of two hydroxyl groups, resulting in excellent mechanical properties among different surfaces .

Biochemical Pathways

It’s known that organoaminosilanes, including phenethyldimethyl(dimethylamino)silane, can be used for hydrophobic/hydrophilic surface modification . This suggests that the compound may influence the properties of surfaces and interfaces in various biochemical pathways.

Pharmacokinetics

The safety data sheet indicates that this compound is a liquid at room temperature, with a boiling point of 109°c at 2mmhg and a density of 0890 g/mL . These physical properties may influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that this compound can cause severe skin burns and eye damage . This suggests that it has significant cytotoxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenethyldimethyl(dimethylamino)silane. For instance, additional dimethylamine may be formed by reaction with moisture and water . This suggests that the presence of moisture can influence the compound’s action. Furthermore, the compound is classified as potentially hazardous to the environment , indicating that its use and disposal must be managed carefully to prevent environmental harm.

Propriétés

IUPAC Name |

N-[dimethyl(2-phenylethyl)silyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NSi/c1-13(2)14(3,4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXWPIUMYLZIME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)CCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60700216 |

Source

|

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181231-68-5 |

Source

|

| Record name | N,N,1,1-Tetramethyl-1-(2-phenylethyl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60700216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyldimethyl(dimethylamino)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azabicyclo[2.2.1]heptane-2-carbonitrile,7-methyl-,(1R,2R,4S)-rel-(9CI)](/img/no-structure.png)

![7-Nitro-[1,3]dioxolo[4,5-G]quinolin-6-OL](/img/structure/B573863.png)

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)

![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)